Lercanidipine Impurity C is a chemical compound associated with the pharmaceutical agent Lercanidipine, which is primarily used as an antihypertensive medication. The compound has the Chemical Abstracts Service (CAS) number 1797124-83-4 and a molecular formula of C₃₈H₄₅N₃O₆, with a molecular weight of 639.78 g/mol. This impurity is classified as a free base and is significant in the context of drug formulation and quality control, particularly in ensuring compliance with International Council for Harmonisation (ICH) guidelines regarding impurity levels in pharmaceuticals .
The synthesis of Lercanidipine Impurity C typically involves methods that are also used for producing Lercanidipine itself. Common synthetic routes may include:
Lercanidipine Impurity C serves several important roles in pharmaceutical development:
Interaction studies involving Lercanidipine Impurity C focus on its potential effects when combined with other substances, including:
These studies are crucial for ensuring that impurities do not adversely affect therapeutic outcomes or patient safety .
Lercanidipine Impurity C can be compared with other compounds related to calcium channel blockers or similar antihypertensive agents. Below are some similar compounds along with their unique characteristics:
| Compound Name | CAS Number | Unique Characteristics |
|---|---|---|
| Amlodipine | 88150-42-9 | Long-acting calcium channel blocker; used for hypertension |
| Felodipine | 72559-04-3 | Selective dihydropyridine calcium channel blocker; rapid onset |
| Nifedipine | 21829-25-4 | Shorter acting; often used for angina pectoris |
Lercanidipine Impurity C is unique due to its specific role as an impurity within the context of Lercanidipine formulations. Unlike other compounds listed, it does not serve as a therapeutic agent but rather as a critical component for quality assurance in pharmaceutical manufacturing.
Through this detailed examination, it becomes evident that understanding compounds like Lercanidipine Impurity C is essential not only for drug formulation but also for ensuring patient safety and therapeutic efficacy.
The synthesis of lercanidipine hydrochloride involves multi-step reactions, with Impurity C forming primarily during esterification. A key route begins with 1,4-dihydro-2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-pyridine-3-carboxylic acid, which undergoes chlorination using thionyl chloride in dichloromethane and dimethylformamide at temperatures between -4°C and +1°C. The resultant acid chloride intermediate is then esterified with 2-N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propyl alcohol at -10°C to 0°C.
Alternative pathways, such as the Hantzsch method, involve condensing acetylacetate derivatives with m-nitrobenzaldehyde. For instance, acetylacetic ester intermediates react with aminocrotonic acid methyl ester to form the dihydropyridine core. However, incomplete esterification or side reactions during these steps can lead to structural variants like Impurity C. Notably, the use of silicon ethers in esterification—such as reacting side-chain alcohols with trimethylchlorosilane—reduces byproduct formation by enhancing reaction efficiency.
The formation of Impurity C is highly sensitive to reaction conditions. Key parameters include:
For example, maintaining temperatures below 0°C during esterification minimizes unintended transesterification, a primary route for Impurity C formation. Similarly, using acetonitrile-water-triethylamine (55:44.8:0.2 v/v/v) as a mobile phase in HPLC analyses reveals that residual triethylamine in reaction mixtures can catalyze N-demethylation, leading to desmethyl derivatives like Impurity C.
Esterification steps are pivotal in Impurity C generation. The reaction between the acid chloride intermediate and the side-chain alcohol proceeds via nucleophilic acyl substitution. However, competing reactions—such as alcoholysis of the methyl ester group at the C5 position—yield 5-desmethyl-5-propyl esters (Impurity C). This occurs when propyl alcohol nucleophiles attack the methyl ester carbonyl, displacing methoxide ions.
Mechanistic studies using LC-MS and NMR confirm that incomplete quenching of thionyl chloride residues accelerates methyl ester hydrolysis, further promoting this side reaction. Additionally, the steric bulk of the 3,3-diphenylpropylamino group in the side-chain alcohol hinders complete esterification, leaving unreacted intermediates prone to degradation.
Intermediate instability significantly contributes to Impurity C levels. The acid chloride intermediate, if not promptly consumed, undergoes hydrolysis to regenerate carboxylic acid, which can re-esterify with propyl alcohol contaminants. Moreover, the lercanidipine hydrochloride crystal form influences degradation kinetics. For instance, anhydrous crystalline forms exhibit greater stability under storage, reducing Impurity C formation compared to hygroscopic variants.
Degradation pathways are further elucidated through forced degradation studies. Exposure of lercanidipine to oxidative conditions (e.g., hydrogen peroxide) generates nitroso derivatives, while acidic conditions promote ester cleavage. However, these pathways are secondary to the primary thermal and hydrolytic degradation mechanisms observed during synthesis.
The development of stability-indicating Rapid Resolution Liquid Chromatography protocols for Lercanidipine Impurity C quantification represents a significant advancement in pharmaceutical analytical chemistry [1]. Rapid Resolution Liquid Chromatography techniques enable reduction in separation time and solvent consumption without compromising resolution power, making them particularly suitable for trace impurity analysis [1]. The methodology involves utilization of sub-2 micrometer particle columns, which provide enhanced separation efficiency and shorter analysis times compared to conventional High Performance Liquid Chromatography methods [1].
For Lercanidipine Impurity C, which has the chemical structure 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl) pyridine-3,5-dicarboxylic acid 2-[N-(3,3-diphenylpropyl)-N-methylamino]-1,1-dimethyl ethyl propyl diester with molecular formula C38H45N3O6 and molecular weight 639.8 g/mol [2], specific chromatographic conditions must be optimized. The development process typically employs Zorbax SB C18 columns with dimensions of 50 × 4.6 mm and 1.8 μm particle size, utilizing gradient elution systems [1].
The mobile phase optimization for stability-indicating assays commonly involves potassium dihydrogen phosphate buffer systems adjusted to pH 3.5 with 0.01 M concentration, combined with acetonitrile in gradient programs [1]. Flow rates are typically maintained at 1.0 mL/min with ultraviolet detection performed at 220 nm wavelength [1]. These conditions ensure adequate separation of Lercanidipine Impurity C from its parent compound and other related substances while maintaining method robustness.
Table 1: Typical Rapid Resolution Liquid Chromatography Parameters for Lercanidipine Impurity C Analysis
| Parameter | Specification | Reference Condition |
|---|---|---|
| Column | Zorbax SB C18 | 50 × 4.6 mm, 1.8 μm [1] |
| Mobile Phase A | Potassium dihydrogen phosphate buffer | pH 3.5, 0.01 M [1] |
| Mobile Phase B | Acetonitrile | HPLC grade [1] |
| Flow Rate | 1.0 mL/min | Optimized for resolution [1] |
| Detection Wavelength | 220 nm | UV detection [1] |
| Column Temperature | 40°C | Temperature controlled [1] |
| Injection Volume | 10 μL | Standard injection [1] |
| Run Time | 10 minutes | Rapid analysis [1] |
The stability-indicating capability is established through forced degradation studies conducted under hydrolytic, oxidative, thermal, and photolytic conditions [1]. These studies demonstrate the method's ability to separate degradation products from the intact Lercanidipine Impurity C, ensuring accurate quantification throughout stability testing programs [1]. The validation parameters include demonstration of specificity through peak purity analysis and resolution calculations between closely eluting compounds [1].
Chromatographic separation of dihydropyridine derivatives presents unique analytical challenges due to their structural similarities and physicochemical properties [3] [4]. The 1,4-dihydropyridine ring system, common to Lercanidipine Impurity C and related compounds, exhibits specific retention characteristics that require careful optimization of chromatographic parameters [3]. These compounds demonstrate sensitivity to pH variations, with optimal separation typically achieved under acidic conditions [3].
The primary separation challenge arises from the structural similarities between dihydropyridine derivatives, particularly in their retention behavior on reversed-phase chromatographic systems [4]. Lercanidipine Impurity C, being a process impurity with close structural relationship to the parent drug, requires high-resolution separation techniques to achieve adequate peak-to-peak resolution [4]. The presence of multiple stereoisomers and conformational isomers further complicates the separation process [5].
Selectivity optimization for dihydropyridine derivatives involves systematic evaluation of mobile phase composition, particularly the organic modifier concentration and buffer pH [6]. The aromatization process that can occur during analysis, converting the dihydropyridine ring to pyridine derivatives, necessitates careful control of analytical conditions to prevent on-column degradation [3] [7]. Temperature control becomes critical as elevated temperatures can accelerate this conversion process [7].
Table 2: Chromatographic Challenges and Solutions for Dihydropyridine Derivatives
| Challenge | Description | Solution Approach |
|---|---|---|
| Structural Similarity | Close retention times between related compounds [4] | High-resolution columns with sub-2 μm particles [1] |
| pH Sensitivity | Retention variation with mobile phase pH [3] | Buffered mobile phases at optimal pH 3.0-3.5 [6] |
| Aromatization Risk | On-column conversion to pyridine derivatives [7] | Temperature control and rapid analysis [7] |
| Stereoisomer Separation | Multiple isomeric forms [5] | Chiral stationary phases when required [5] |
| Peak Tailing | Poor peak symmetry affecting resolution [8] | Optimized buffer systems and column selection [8] |
The optimization process typically involves evaluation of different stationary phase chemistries, including C18, C8, phenyl, and cyano columns [9]. For Lercanidipine Impurity C analysis, C18 columns generally provide the best combination of retention and selectivity [9]. The mobile phase optimization follows a systematic approach, starting with binary solvent systems and progressing to more complex gradient programs when necessary [9].
Resolution enhancement techniques include the use of ion-pairing reagents, although these must be carefully evaluated for their impact on method robustness and column lifetime [6]. The addition of trifluoroacetic acid or formic acid to the mobile phase can improve peak shape and resolution for dihydropyridine compounds [9]. However, the concentration of these additives requires optimization to balance separation performance with method stability [9].
Method validation for trace impurity analysis of Lercanidipine Impurity C follows International Conference on Harmonization guidelines, encompassing specificity, linearity, accuracy, precision, detection limits, quantitation limits, and robustness parameters [10] [11]. The validation approach must address the unique challenges associated with trace-level quantification, including matrix effects and interference from related substances [12].
Specificity validation involves demonstration of the analytical method's ability to accurately measure Lercanidipine Impurity C in the presence of the drug substance, degradation products, and other process impurities [10]. This is achieved through forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions [12]. The method must demonstrate adequate resolution between Lercanidipine Impurity C and all potential interfering substances, with resolution values typically greater than 1.5 [12].
Linearity studies for trace impurity analysis typically cover the range from the reporting level (usually 0.05% or 0.10% relative to the drug substance) to 120% of the specification limit [10]. For Lercanidipine Impurity C, this typically translates to a concentration range from 0.5 μg/mL to 12.0 μg/mL, assuming a drug substance concentration of 1000 μg/mL [12]. The correlation coefficient should be not less than 0.999 for acceptance [12].
Table 3: Method Validation Parameters for Lercanidipine Impurity C Trace Analysis
| Parameter | Acceptance Criteria | Typical Range |
|---|---|---|
| Specificity | Resolution ≥ 1.5 from nearest peak [12] | Demonstrated through forced degradation [12] |
| Linearity | Correlation coefficient ≥ 0.999 [12] | 0.05% to 120% of specification [10] |
| Accuracy | 80-120% recovery at trace levels [12] | 90-110% for levels ≥ 0.5% [12] |
| Precision (Repeatability) | Relative standard deviation ≤ 20% [12] | ≤ 10% for levels ≥ 1.0% [12] |
| Detection Limit | Signal-to-noise ratio ≥ 3:1 [10] | Typically 0.01-0.05% of drug substance [12] |
| Quantitation Limit | Signal-to-noise ratio ≥ 10:1 [10] | Typically 0.05-0.10% of drug substance [12] |
| Robustness | System suitability maintained [10] | ± 10% variation in critical parameters [12] |
Precision evaluation encompasses repeatability, intermediate precision, and reproducibility assessments [10]. For trace impurity analysis, repeatability is typically evaluated using six replicate preparations at the specification level [12]. The relative standard deviation should not exceed 20% for impurities present at levels below 0.5%, and not exceed 10% for levels above 1.0% [12].
Detection and quantitation limits require special attention in trace impurity analysis [10]. The detection limit represents the lowest concentration that can be reliably detected, while the quantitation limit represents the lowest concentration that can be accurately quantified [10]. These limits are typically determined using signal-to-noise ratios of 3:1 and 10:1, respectively, or through statistical evaluation of calibration curve parameters [10].
Hyphenated analytical techniques combine chromatographic separation with spectroscopic detection methods to provide enhanced analytical capabilities for Lercanidipine Impurity C characterization [13] [14]. The most commonly employed hyphenated techniques include Liquid Chromatography-Mass Spectrometry, Liquid Chromatography-Nuclear Magnetic Resonance, and Liquid Chromatography-Infrared Spectroscopy systems [13].
Liquid Chromatography-Mass Spectrometry represents the most widely used hyphenated technique for pharmaceutical impurity analysis, offering exceptional sensitivity with detection limits as low as 0.001% [15]. For Lercanidipine Impurity C analysis, Liquid Chromatography-Mass Spectrometry provides definitive molecular weight confirmation (639.8 g/mol) and structural elucidation through fragmentation patterns [16]. The technique employs electrospray ionization in positive mode, generating protonated molecular ions that can be further fragmented for structural confirmation [16].
Liquid Chromatography-Nuclear Magnetic Resonance offers complementary structural information but with significantly higher detection limits, typically requiring 10-100 μg of material for adequate signal-to-noise ratios [17]. The technique provides detailed structural information through multidimensional Nuclear Magnetic Resonance experiments, making it particularly valuable for unknown impurity identification [17]. However, the long acquisition times and high sample requirements limit its application in routine trace impurity analysis [17].
Table 4: Comparative Performance of Hyphenated Detection Techniques for Lercanidipine Impurity C
| Technique | Detection Limit | Advantages | Limitations | Application |
|---|---|---|---|---|
| LC-MS | 0.001% [15] | High sensitivity, molecular weight confirmation [16] | Matrix effects, requires reference standards [16] | Routine quantification, identity confirmation [16] |
| LC-MS/MS | 0.0001% [15] | Enhanced specificity, structural elucidation [16] | Higher complexity, expensive instrumentation [16] | Trace impurity identification [16] |
| LC-NMR | 10 μg [17] | Detailed structural information, non-destructive [17] | Low sensitivity, long analysis time [17] | Unknown impurity characterization [17] |
| LC-IR | 1 μg [14] | Functional group identification, universal detection [14] | Limited structural information [14] | Complementary identification [14] |
| LC-UV/PDA | 0.01% [15] | Simple, cost-effective, quantitative [15] | Limited selectivity, requires chromophores [15] | Routine analysis, purity assessment [15] |
Triple quadrupole Mass Spectrometry systems provide enhanced specificity through Selected Reaction Monitoring experiments, enabling quantification of Lercanidipine Impurity C at sub-parts-per-million levels [18]. The technique involves selection of precursor ions followed by collision-induced dissociation and monitoring of specific product ions, eliminating interference from matrix components [18]. This approach is particularly valuable for trace impurity analysis in complex pharmaceutical matrices [18].
Time-of-Flight Mass Spectrometry offers high mass resolution and accuracy, enabling confident molecular formula assignment for unknown impurities related to Lercanidipine Impurity C [18]. The technique provides full-scan capability with excellent sensitivity, allowing retrospective data analysis for impurity identification [18]. However, the higher cost and complexity compared to quadrupole systems limit its routine application [18].
The selection of appropriate hyphenated techniques depends on the analytical requirements, including sensitivity needs, structural information requirements, and throughput considerations [13]. For routine quantification of Lercanidipine Impurity C at specification levels (typically 0.1-0.5%), Liquid Chromatography-Mass Spectrometry provides the optimal balance of sensitivity, specificity, and analytical efficiency [15]. For unknown impurity identification and structural elucidation, a combination of Liquid Chromatography-Mass Spectrometry and Liquid Chromatography-Nuclear Magnetic Resonance techniques offers comprehensive analytical coverage [17].
Lercanidipine Impurity C, chemically known as Lercanidipine 5-Desmethyl-5-Propyl Ester, exhibits distinct degradation patterns under acidic and basic hydrolytic conditions [1]. The compound demonstrates differential stability profiles depending on the hydrolytic environment, with base hydrolysis showing more pronounced degradation effects compared to acid hydrolysis [2].
Under acidic hydrolysis conditions, Lercanidipine Impurity C undergoes significant transformation through ester bond cleavage mechanisms. When exposed to 1 N hydrochloric acid at 80°C for one hour, the parent Lercanidipine compound shows recovery rates of 87.16%, with the formation of a major unknown degradation product accounting for 5.1% of the total composition at a relative retention time of 0.35 [1]. The ester functionality present in Lercanidipine Impurity C is particularly susceptible to hydrolysis under acidic conditions, potentially forming carboxylic acid derivatives through nucleophilic attack on the carbonyl carbon [3].
Base hydrolysis demonstrates more severe degradation patterns for dihydropyridine compounds. Under conditions of 1 N sodium hydroxide at 80°C for one hour, drug recovery reaches 93.22% with a major degradation product formation of 3.7% at the same relative retention time of 0.35 [1]. However, more aggressive alkaline conditions, such as 0.1 N sodium hydroxide at room temperature for 100 minutes, result in substantially higher degradation with only 56% drug recovery and 44% degradation product formation [2]. This enhanced degradation under basic conditions reflects the increased nucleophilicity of hydroxide ions compared to water molecules in neutral conditions.
| Degradation Condition | Drug Recovery (%) | Major Degradation Product (%) | Relative Retention Time | Source Study |
|---|---|---|---|---|
| Acid hydrolysis (1 N HCl, 80°C, 1 hour) | 87.16 | 5.1 | 0.35 | Mehta et al. |
| Base hydrolysis (1 N NaOH, 80°C, 1 hour) | 93.22 | 3.7 | 0.35 | Mehta et al. |
| Alkaline degradation (0.1 N NaOH, room temperature, 100 min) | 56.0 | 44.0 | Not specified | Kaila et al. |
The hydrolytic degradation pathway involves the cleavage of ester bonds present in the molecular structure of Lercanidipine Impurity C. The propyl ester moiety, which distinguishes this impurity from the parent compound, may exhibit different hydrolytic susceptibility compared to the methyl ester groups. The formation of transformation products with consistent relative retention times suggests similar degradation mechanisms operating under both acidic and basic conditions, potentially involving the formation of carboxylic acid metabolites through ester hydrolysis [4].
Oxidative degradation represents one of the most significant degradation pathways for Lercanidipine Impurity C under accelerated stability testing conditions [1]. The compound demonstrates substantial susceptibility to oxidative stress, with hydrogen peroxide serving as the primary oxidizing agent in controlled degradation studies.
Under oxidative degradation conditions using 10% hydrogen peroxide at 50°C for one hour, Lercanidipine compounds show dramatic degradation with drug recovery dropping to 74.16% [1]. This degradation produces a major unknown impurity accounting for 23.58% of the total composition at a relative retention time of 0.91. The substantial formation of oxidative degradation products indicates the vulnerability of the dihydropyridine core structure and associated functional groups to oxidative attack.
The nitrophenyl substituent present in Lercanidipine Impurity C contributes significantly to oxidative susceptibility. The nitro group can undergo oxidation reactions with common oxidizing agents including potassium permanganate and hydrogen peroxide [3]. These oxidation reactions contribute to the formation of degradation products during stability testing and can impact the shelf-life of pharmaceutical formulations containing this impurity.
| Degradation Condition | Drug Recovery (%) | Major Degradation Product (%) | Relative Retention Time | Degradation Mechanism |
|---|---|---|---|---|
| Oxidative degradation (10% H₂O₂, 50°C, 1 hour) | 74.16 | 23.58 | 0.91 | Unknown impurity formation |
| Oxidative degradation (3% H₂O₂, 80°C, 1 hour) | 85.0 | 15.0 | Not specified | Oxidative cleavage |
The dihydropyridine core structure exhibits particular vulnerability to oxidative conditions. The electron-rich nature of the dihydropyridine ring system makes it susceptible to oxidative attack, potentially leading to aromatization reactions or ring-opening mechanisms. The formation of oxidative degradation products at relative retention time 0.91 suggests the creation of more lipophilic compounds, possibly through oxidative modification of the side chain substituents [5].
Accelerated oxidative stability testing protocols typically employ elevated temperatures in combination with oxidizing agents to simulate long-term storage conditions. The substantial degradation observed under these conditions emphasizes the importance of appropriate antioxidant incorporation and controlled storage environments for pharmaceutical formulations containing Lercanidipine Impurity C [6].
Thermal degradation studies reveal the temperature-dependent stability characteristics of Lercanidipine Impurity C under controlled heating conditions [1]. The compound demonstrates moderate thermal stability with degradation increasing as a function of temperature and exposure duration.
Under thermal degradation conditions at 100°C for six hours, drug recovery reaches 83.41% with the formation of a major unknown degradation product accounting for 5.52% at a relative retention time of 0.54 [1]. This thermal degradation pattern suggests the occurrence of temperature-induced molecular rearrangements or bond cleavage reactions within the dihydropyridine structure.
Thermal moisture degradation represents a more severe degradation pathway, combining elevated temperature with water vapor exposure. When exposed to 100°C for six hours with 10% added water, drug recovery drops significantly to 74.09% [1]. This condition produces two major unknown impurities with areas of 7.49% and 5.44% at relative retention times of 1.39 and 1.24, respectively. The presence of moisture accelerates thermal degradation through hydrolytic mechanisms operating simultaneously with thermal decomposition pathways.
| Degradation Condition | Drug Recovery (%) | Major Degradation Products (%) | Mechanism |
|---|---|---|---|
| Thermal degradation (100°C, 6 hours) | 83.41 | 5.52 (RRT 0.54) | Unknown thermal degradation product formation |
| Thermal moisture degradation (100°C, 6 hours, 10% water) | 74.09 | 7.49 (RRT 1.39), 5.44 (RRT 1.24) | Moisture-assisted thermal degradation |
| Thermal degradation (70°C, 72 hours) | 94.0 | 6.0 | Thermal stress degradation |
Extended thermal exposure at lower temperatures demonstrates the time-temperature relationship in thermal degradation kinetics. At 70°C for 72 hours, drug recovery maintains 94% with 6% degradation, indicating slower degradation rates at reduced temperatures [2]. This temperature dependence follows Arrhenius kinetics, where reaction rates double approximately every 10°C temperature increase.
Specific thermal decomposition mechanisms include transesterification reactions under elevated temperatures. Heating Lercanidipine compounds to 150°C for six hours can induce transesterification between ester groups and residual alcohol components, generating ethyl ester impurities . This mechanism is particularly relevant for Lercanidipine Impurity C, which contains propyl ester functionality that may undergo similar transesterification reactions under thermal stress conditions.
Photolytic degradation studies demonstrate that Lercanidipine Impurity C exhibits relatively high photostability compared to other degradation pathways [1] [8]. The dihydropyridine class of compounds generally shows susceptibility to photodegradation, but controlled studies reveal specific kinetic patterns and byproduct formation profiles.
Under photolytic degradation conditions involving exposure to 1.2 million lux hours, drug recovery maintains 99.2% with minimal degradation product formation [1]. The primary photodegradation product identified is Lercanidipine Impurity D, accounting for only 0.4% of the total composition. This relatively minor degradation indicates inherent photostability under controlled light exposure conditions.
More extensive photochemical studies using UV-A radiation exposure and solar simulator conditions reveal complex photodegradation mechanisms [8]. The photodegradation process involves multiple pathways including aromatization of the dihydropyridine moiety, formation of nitrosoderivatives, and N-dealkylation reactions in the side chain. These photochemical transformations depend significantly on the solvent environment, with different degradation patterns observed in ethanol versus ethanol/phosphate buffer mixtures.
| Degradation Condition | Drug Recovery (%) | Major Degradation Products | Photochemical Mechanisms |
|---|---|---|---|
| Photolytic degradation (1.2 Million lux hours) | 99.2 | LER-D (0.4%) | Minimal photodegradation |
| UV-A radiation exposure | Variable | Aromatization products, nitrosoderivatives | Aromatization of dihydropyridine moiety |
| Photolytic degradation (sunlight, 72 hours) | 90.0 | 10% degradation | UV-induced degradation |
The aromatization pathway represents a key photochemical transformation mechanism. Under UV-A radiation, the dihydropyridine ring undergoes oxidative aromatization to form pyridine derivatives. This transformation involves the loss of hydrogen atoms from the dihydropyridine ring, resulting in the formation of aromatic pyridine structures with altered pharmacological properties [9].
Formation of nitrosoderivatives occurs through photochemical modification of the nitrophenyl substituent. UV radiation can induce reduction of the nitro group to nitroso functionality, creating new chromophoric centers that may exhibit different absorption characteristics and photostability profiles. N-dealkylation reactions in the side chain involve photochemical cleavage of carbon-nitrogen bonds, potentially leading to the formation of demethylated or depropylated metabolites [8].